molecular formula C21H15N3O2 B7704296 N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

Cat. No.: B7704296
M. Wt: 341.4 g/mol
InChI Key: CJDTVJMRHGBVJM-UHFFFAOYSA-N
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Description

N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to increase the yield . The reaction mixture is usually stirred at low temperatures (0-5°C) and monitored by thin-layer chromatography (TLC) using a solvent mixture of n-hexane and ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, the compound inhibits acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain . This inhibition is achieved through the compound’s binding to the active site of the enzyme, preventing the breakdown of acetylcholine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is unique due to its dual functionality, combining the properties of both the oxadiazole ring and the benzamide group. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-20(16-9-5-2-6-10-16)22-18-13-11-17(12-14-18)21-23-19(24-26-21)15-7-3-1-4-8-15/h1-14H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDTVJMRHGBVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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